3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one hydrochloride
Overview
Description
“3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one hydrochloride” is a chemical compound with the linear formula C9H11ClN2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The molecular weight of this compound is 198.65 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10N2O.ClH/c1-5-3-2-4-6-7 (5)8 (10)9 (12)11-6;/h2-4,11-12H,10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .
Scientific Research Applications
Analytical Method Development
A study by Manabe et al. (1988) developed a high-performance liquid chromatography method to detect 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole and 3-amino-1-methyl-5H-pyrido[4,3-b]indole in human plasma, highlighting the compound's role in analytical chemistry for detecting carcinogenic tryptophan pyrolysis products in biological samples (Manabe & Wada, 1988).
Pharmacokinetics and Drug Metabolism
KAE609 (Cipargamin), a compound structurally related to 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one hydrochloride, was studied by Huskey et al. (2016) for its absorption, distribution, metabolism, and excretion, illustrating the significance of such compounds in understanding the pharmacokinetics of new therapeutic agents (Huskey et al., 2016).
Biochemical and Metabolic Studies
In the context of biochemical and metabolic research, compounds similar to this compound have been used as indicators or markers. For example, a study on 3-hydroxyproline in the urine by Szymanovicz et al. (1979) used chromatography techniques to assess metabolic processes and disease states (Szymanovicz et al., 1979).
Monitoring Exposure to Carcinogens
Ushiyama et al. (1991) used related compounds to estimate human exposure to carcinogenic heterocyclic amines, indicating the utility of this compound and its analogs in monitoring and evaluating carcinogenic risks in dietary sources (Ushiyama et al., 1991).
Safety and Hazards
Sigma-Aldrich provides this product to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm the product’s identity and/or purity . A Material Safety Data Sheet (MSDS) is available for this compound , which should provide more detailed safety and hazard information.
Properties
IUPAC Name |
3-amino-4-methyl-1,3-dihydroindol-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c1-5-3-2-4-6-7(5)8(10)9(12)11-6;/h2-4,8H,10H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOGGIBEBGFAGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)NC2=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.